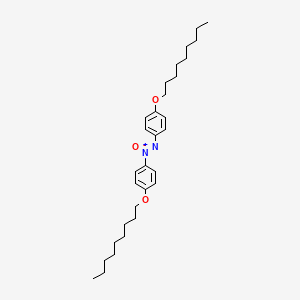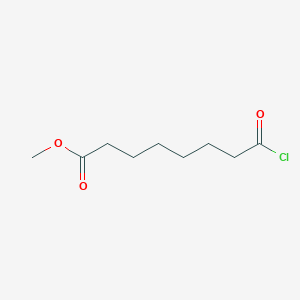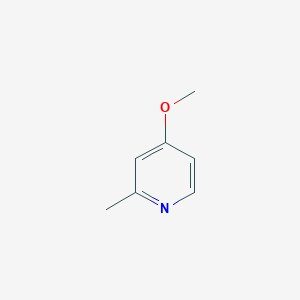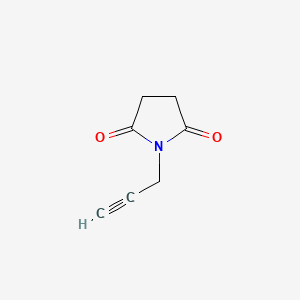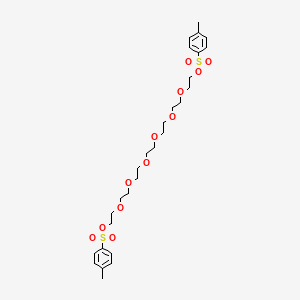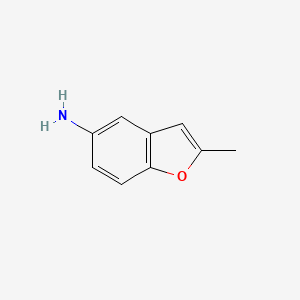
2-Metil-5-benzofuranamina
Descripción general
Descripción
2-Methyl-5-benzofuranamine is a chemical compound with the molecular formula C9H9NO . It has an average mass of 147.174 Da and a monoisotopic mass of 147.068420 Da . It is also known by various synonyms such as 5-AMINO-2-METHYLBENZOFURAN and 2-METHYL-BENZOFURAN-5-YLAMINE .
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-benzofuranamine consists of a benzofuran ring with an amine group attached to the 5th carbon and a methyl group attached to the 2nd carbon .Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados de benzofurano, incluyendo 2-Metil-5-benzofuranamina, han sido evaluados por sus propiedades anticancerígenas. La investigación indica que estos compuestos pueden inhibir el crecimiento de varias líneas celulares cancerosas, incluyendo células de cáncer de ovario. Esto se logra mediante la síntesis de compuestos benzofuran-2-il-(4,5-dihidro-3,5-sustituidos difenilpirazol-1-il)metanona, que han mostrado una actividad significativa contra la línea celular de cáncer de ovario humano A2780 .
Actividad Anti-Virus de la Hepatitis C
Descubrimientos recientes han destacado el potencial de los compuestos de benzofurano como agentes terapéuticos contra la hepatitis C. Los nuevos compuestos macrocíclicos de benzofurano, que pueden incluir derivados como This compound, exhiben actividad antiviral contra la hepatitis C y se espera que sean efectivos en el tratamiento de esta enfermedad .
Aplicaciones Antibacterianas y Antioxidantes
Las actividades biológicas de los derivados de benzofurano se extienden a los efectos antibacterianos y antioxidantes. Se ha descubierto que estos compuestos poseen fuertes propiedades antibacterianas contra diversas cepas, lo que los hace valiosos en el desarrollo de nuevos antibióticos. Además, sus capacidades antioxidantes sugieren un potencial en la lucha contra las enfermedades relacionadas con el estrés oxidativo .
Propiedades Antivirales
Los derivados de benzofurano también se están explorando por sus propiedades antivirales. Las características estructurales de compuestos como This compound los convierten en candidatos adecuados para el desarrollo de fármacos antivirales, ofreciendo potencialmente nuevos tratamientos para infecciones virales .
Síntesis de Sistemas Complejos de Benzofurano
En la síntesis química, This compound se puede utilizar para construir sistemas complejos de benzofurano. Se han empleado métodos innovadores, como las cascadas de ciclización de radicales libres y la tunelización cuántica de protones, para sintetizar compuestos policíclicos de benzofurano difíciles de preparar, mostrando la versatilidad de este compuesto en la química sintética avanzada .
Fuentes de Productos Naturales y Perspectivas Farmacéuticas
Los compuestos de benzofurano son ubicuos en la naturaleza y son la principal fuente de algunos fármacos y candidatos a fármacos clínicos. La presencia de un anillo de benzofurano como estructura principal en This compound indica su potencial como un compuesto principal de fármacos naturales, con perspectivas para su uso clínico en diversas áreas terapéuticas .
Actividades Farmacológicas y Desarrollo de Fármacos
Las diversas actividades farmacológicas de los derivados de benzofurano, incluyendo This compound, los han convertido en objeto de intensa investigación en el desarrollo de fármacos. Su amplio rango de usos clínicos indica aplicaciones potenciales en múltiples dominios terapéuticos, desde la salud mental hasta las enfermedades infecciosas .
Safety and Hazards
The safety data sheet for 2-Methyl-5-benzofuranamine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mecanismo De Acción
Target of Action
Benzofuran compounds, which include 2-methyl-5-benzofuranamine, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various targets leading to a wide array of biological activities .
Biochemical Pathways
Benzofuran derivatives have been found to affect various biochemical pathways leading to their diverse pharmacological activities .
Pharmacokinetics
These properties play a crucial role in the bioavailability of the compound .
Result of Action
Benzofuran derivatives have been found to have a wide array of biological activities, indicating diverse molecular and cellular effects .
Action Environment
Such factors can significantly impact the action of benzofuran derivatives .
Análisis Bioquímico
Biochemical Properties
2-Methyl-5-benzofuranamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, 2-Methyl-5-benzofuranamine interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
2-Methyl-5-benzofuranamine affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, 2-Methyl-5-benzofuranamine has been shown to enhance the immune response by activating immune cells and promoting the production of cytokines .
Molecular Mechanism
The molecular mechanism of 2-Methyl-5-benzofuranamine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, 2-Methyl-5-benzofuranamine can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-5-benzofuranamine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 2-Methyl-5-benzofuranamine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 2-Methyl-5-benzofuranamine vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
2-Methyl-5-benzofuranamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further influence metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of 2-Methyl-5-benzofuranamine within cells and tissues involve specific transporters and binding proteins . It can be actively transported across cell membranes by transporters, facilitating its uptake and accumulation in specific tissues . Additionally, binding proteins can influence its localization and distribution within cells, affecting its overall bioavailability and activity .
Subcellular Localization
2-Methyl-5-benzofuranamine exhibits specific subcellular localization, which can influence its activity and function. It can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can modulate mitochondrial function and influence cellular energy metabolism .
Propiedades
IUPAC Name |
2-methyl-1-benzofuran-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWUIVGFGOGGHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390139 | |
| Record name | 2-Methyl-1-benzofuran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26210-75-3 | |
| Record name | 2-Methyl-1-benzofuran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
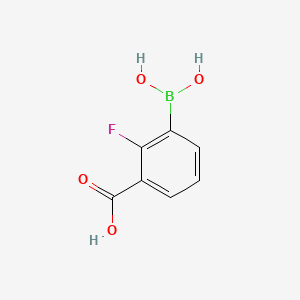
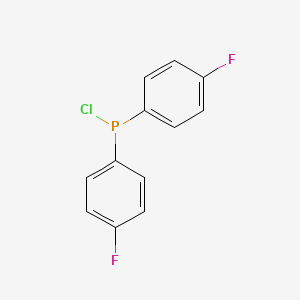


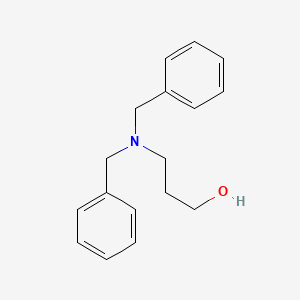
![Methyl 2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B1587512.png)

